molecular formula C17H16N2OS B4838802 N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide

Cat. No.: B4838802
M. Wt: 296.4 g/mol
InChI Key: CFSSMSBZFVXSMT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanophenyl group and a propan-2-ylsulfanyl group attached to a benzamide core. Its distinct molecular configuration makes it a subject of interest for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide typically involves the reaction of 2-cyanophenylamine with 2-propan-2-ylsulfanylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)cyclopropanecarboxamide
  • 2-(2-Cyanophenyl)-N-phenylacetamide
  • N-(2-Cyanophenyl)chloromethanimidoyl chloride

Uniqueness

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide stands out due to its unique combination of a cyanophenyl group and a propan-2-ylsulfanyl group attached to a benzamide core. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12(2)21-16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSMSBZFVXSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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